2-[(3-ethoxypropyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted at position 2 with a (3-ethoxypropyl)amino group and at position 3 with a Z-configured thiazolidinone ring. The thiazolidinone moiety includes a 4-oxo group, a 2-thioxo group, and a 1-phenylethyl substituent. The Z-configuration of the methylidene bridge ensures proper spatial alignment for molecular recognition, as seen in structurally related compounds .
Properties
Molecular Formula |
C25H26N4O3S2 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-ethoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4O3S2/c1-3-32-15-9-13-26-22-19(23(30)28-14-8-7-12-21(28)27-22)16-20-24(31)29(25(33)34-20)17(2)18-10-5-4-6-11-18/h4-8,10-12,14,16-17,26H,3,9,13,15H2,1-2H3/b20-16- |
InChI Key |
ZQGVGGRIHXDETR-SILNSSARSA-N |
Isomeric SMILES |
CCOCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4 |
Canonical SMILES |
CCOCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of pyrido-pyrimidinone derivatives functionalized with thiazolidinone rings. Key analogues include:
Key Observations :
- Steric Effects : The 1-phenylethyl group introduces greater steric hindrance than the 3-methoxypropyl or 2-methoxyethyl groups in analogues, which may reduce binding to compact active sites .
- Electronic Effects: The thioxo group in the thiazolidinone ring (common to all analogues) contributes to hydrogen bonding or metal chelation, critical for biological activity .
Physicochemical and Spectroscopic Comparisons
- NMR Analysis: As demonstrated in , substituents in regions proximal to the pyrido-pyrimidinone core (e.g., positions 29–36 and 39–44) alter chemical shifts, reflecting changes in electronic environments. For example, the phenyl group in the target compound may deshield adjacent protons compared to methoxy-substituted analogues .
- Melting Points: The analogue in (a red solid with Mp 122–124°C) suggests that polar substituents like propanoic acid increase crystallinity, whereas lipophilic groups (e.g., ethoxypropyl) may lower melting points .
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